molecular formula C11H10ClN3O2 B6344775 Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264044-28-1

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6344775
CAS RN: 1264044-28-1
M. Wt: 251.67 g/mol
InChI Key: GYGWDGPLUDLVMU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with azo groups . The exact reactions that “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate” would depend on its specific structure. For example, similar compounds have been found to have a melting point of around 147.98°C .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities. The compound can be used as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been utilized as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds . The synthesis often involves one-pot multicomponent reactions (MCRs), which are recommended for creating complex molecules in an environmentally benign manner.

Development of Anti-Cancer Agents

The pyrazole ring is a common feature in many pharmacologically active compounds, including those with anti-cancer properties. Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could serve as a scaffold for developing new anti-cancer agents. Its derivatives have shown promise in targeting various pathways involved in cancer cell proliferation and survival .

Anti-Microbial Applications

Due to the increasing resistance to existing antibiotics, there is a continuous search for new anti-microbial agents. The subject compound can be modified to enhance its anti-microbial efficacy, potentially leading to the development of new classes of antibiotics .

Anti-Convulsant Activity

Compounds with a pyrazole core have been reported to exhibit anti-convulsant activity. As such, Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could be used in the design and synthesis of new anti-convulsant medications, which could be beneficial for treating various forms of epilepsy .

Molecular Hybridization for Drug Development

Molecular hybridization involves combining two or more pharmacophores to create compounds with multi-faceted biological activity. Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate could be used in molecular hybridization to develop hybrid analogues with improved potency, targeting specific or multiple disease pathways .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound. For example, a similar compound, “5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile”, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Future research on pyrazole derivatives could focus on developing new synthetic methodologies, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWDGPLUDLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

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